![molecular formula C27H21N5O6 B2779910 3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide CAS No. 477325-51-2](/img/structure/B2779910.png)

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

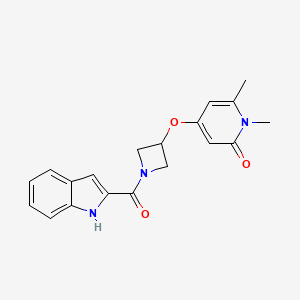

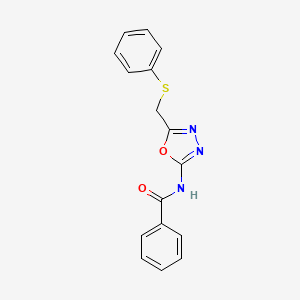

The compound appears to contain two pyrrolidinone groups, a benzoyl group, and a pyridinyl group. Pyrrolidinones are common in pharmaceuticals and are known for their diverse biological activity . The benzoyl group is a common moiety in various drugs and can affect the lipophilicity of the compound, which can influence its pharmacokinetic properties . The pyridinyl group is a basic nitrogenous heterocycle that is often used in drug design .

Molecular Structure Analysis

The molecular structure of the compound would likely show the presence of multiple hydrogen bond donors and acceptors, which could influence its interaction with biological targets. The presence of aromatic rings could also contribute to π-π stacking interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the pyrrolidinone groups could increase the compound’s solubility in water, while the benzoyl and pyridinyl groups could increase its lipophilicity .Aplicaciones Científicas De Investigación

- Structure : The central pyridine group bears two pendant alkylated 4-pyridyl arms at the 3,5-positions. It features three triflate anions (CF₃SO₃⁻) in the asymmetric unit. Notably, two of the triflate ligands are connected to the pincer cation via strong N–H⋯O hydrogen bonds. The molecular packing structure reveals an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .

Biological Activity

While specific studies on this compound’s biological activity are limited, it’s essential to explore its potential applications. Here’s a glimpse:

- Blood Glucose Reduction : Compounds related to N,N’-(pyridine-3,4-diyl)bis(3-(2,5-dioxopyrrolidin-1-yl)benzamide) have demonstrated efficacy in reducing blood glucose levels. As such, they may find applications in preventing and treating disorders associated with elevated plasma blood glucose, including type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Organic Light-Emitting Diodes (OLEDs)

Expanding the scope beyond biological applications, compounds with extended conjugation, such as N,N’-(pyridine-3,4-diyl)bis(3-(2,5-dioxopyrrolidin-1-yl)benzamide), are being investigated for their potential as components in near-infrared (NIR) organic light-emitting diodes (OLEDs). These OLEDs utilize donor-acceptor dyes (e.g., D–π–A–π–D type) and are gaining attention in research .

Metal Complexes and Catalysis

Considering the pincer ligand’s tridentate nature, related compounds have been explored in various fields:

- Mn (II) MRI Probes : They can serve as activated Mn (II) MRI probes for detecting peroxidase activity in vitro and in vivo .

Heterocyclic Compounds

Lastly, N,N’-(pyridine-3,4-diyl)bis(3-(2,5-dioxopyrrolidin-1-yl)benzamide) belongs to the class of heterocyclic compounds. These compounds exhibit diverse properties and have been studied extensively. For instance, pyrrolo[3,4-c]pyridines, a related group, have been investigated for their biomedical applications .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O6/c33-22-7-8-23(34)31(22)18-5-1-3-16(13-18)26(37)29-20-11-12-28-15-21(20)30-27(38)17-4-2-6-19(14-17)32-24(35)9-10-25(32)36/h1-6,11-15H,7-10H2,(H,30,38)(H,28,29,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDWESWKHSZBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2779828.png)

![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2779831.png)

![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2779844.png)

![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)